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Compound of Interest

Compound Name: Z-Tyr(tbu)-OH

Cat. No.: B153727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-O-tert-

butyl-L-tyrosine (Z-Tyr(tbu)-OH), a critical protected amino acid derivative utilized in peptide

synthesis and drug development. This document details its chemical structure,

physicochemical properties, and a detailed examination of its synthetic routes, including

experimental protocols and quantitative data.

Chemical Structure and Properties
Z-Tyr(tbu)-OH is a derivative of the amino acid L-tyrosine, where the alpha-amino group is

protected by a benzyloxycarbonyl (Z) group, and the phenolic hydroxyl group of the tyrosine

side chain is protected by a tert-butyl (tbu) group. This dual protection strategy is instrumental

in preventing unwanted side reactions during peptide synthesis.

The detailed chemical information for Z-Tyr(tbu)-OH is summarized in the table below.
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Property Value

IUPAC Name
(2S)-2-(benzyloxycarbonylamino)-3-[4-(tert-

butoxy)phenyl]propanoic acid[1]

Synonyms
N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine,

Cbz-Tyr(tBu)-OH

CAS Number 5545-54-0[2]

Molecular Formula C21H25NO5[2]

Molecular Weight 371.43 g/mol [2]

Appearance White to off-white solid

Melting Point 73-79 °C

SMILES String
CC(C)(C)OC1=CC=C(C=C1)C--INVALID-LINK--

NC(=O)OCC2=CC=CC=C2[1]

Storage 2-8°C, sealed in a dry environment

Structural Diagram:

Caption: Chemical structure of Z-Tyr(tbu)-OH.

Synthesis of Z-Tyr(tbu)-OH
The synthesis of Z-Tyr(tbu)-OH is a multi-step process that typically starts from the

commercially available amino acid L-tyrosine. The general synthetic strategy involves the

sequential protection of the carboxylic acid, the amino group, and finally the phenolic hydroxyl

group, followed by the deprotection of the carboxylic acid.

A logical and commonly employed synthetic pathway is outlined below.

L-Tyrosine Esterification
(Tyr-OMe)

SOCl₂, Methanol Amino Protection
(Z-Tyr-OMe)

Z-Cl, Na₂CO₃ Hydroxyl Protection
(Z-Tyr(tbu)-OMe)

Isobutylene, H₂SO₄ SaponificationNaOH Z-Tyr(tbu)-OH
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Caption: General workflow for the synthesis of Z-Tyr(tbu)-OH.

Experimental Protocols
The following protocols are based on established chemical transformations for the synthesis of

protected amino acids and have been adapted for the specific synthesis of Z-Tyr(tbu)-OH.

Step 1: Esterification of L-Tyrosine to L-Tyrosine Methyl Ester Hydrochloride (Tyr-OMe·HCl)

Materials: L-Tyrosine, Methanol, Thionyl chloride (SOCl₂).

Procedure:

Suspend L-Tyrosine in methanol.

Cool the suspension in an ice bath.

Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

After the addition is complete, allow the mixture to warm to room temperature and then

heat to reflux for 2-4 hours.

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the

crude Tyr-OMe·HCl as a solid.

Step 2: N-terminal Protection to yield Z-Tyr-OMe

Materials: Tyr-OMe·HCl, Sodium carbonate (Na₂CO₃), Benzyl chloroformate (Z-Cl), Ethyl

acetate, Water.

Procedure:

Dissolve Tyr-OMe·HCl in water and add ethyl acetate.

Cool the mixture in an ice bath and add sodium carbonate portion-wise to adjust the pH to

8-9.
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Slowly add benzyl chloroformate dropwise while vigorously stirring and maintaining the pH

between 8 and 9 by the addition of sodium carbonate as needed.

Allow the reaction to stir at room temperature for 4-6 hours.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield Z-Tyr-OMe.

Step 3: O-tert-butylation to yield Z-Tyr(tbu)-OMe

Materials: Z-Tyr-OMe, Dichloromethane (CH₂Cl₂), Isobutylene, Sulfuric acid (H₂SO₄).

Procedure:

Dissolve Z-Tyr-OMe in dichloromethane.

Cool the solution in a pressure vessel to -10°C.

Add a catalytic amount of concentrated sulfuric acid.

Carefully add liquefied isobutylene to the reaction mixture.

Seal the vessel and allow the reaction to stir at room temperature for 48-72 hours.

Carefully vent the vessel, and quench the reaction with a saturated sodium bicarbonate

solution.

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and

concentrate to give crude Z-Tyr(tbu)-OMe.

Step 4: Saponification to yield Z-Tyr(tbu)-OH

Materials: Z-Tyr(tbu)-OMe, Sodium hydroxide (NaOH), Methanol, Water.

Procedure:

Dissolve the crude Z-Tyr(tbu)-OMe in a mixture of methanol and water.
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Add a solution of sodium hydroxide and stir the mixture at room temperature for 2-4 hours,

monitoring the reaction by TLC.

Once the reaction is complete, remove the methanol under reduced pressure.

Dilute the aqueous residue with water and wash with ethyl acetate to remove any

unreacted starting material.

Acidify the aqueous layer to pH 3-4 with cold 1N HCl.

Extract the product with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield Z-Tyr(tbu)-OH.

Purification
The final product, Z-Tyr(tbu)-OH, is often obtained as an oil or a semi-solid. Purification can be

achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data
The overall yield for the multi-step synthesis of Z-Tyr(tbu)-OH can vary depending on the

efficiency of each step and the purification methods employed. The following table provides

expected yields for each transformation based on similar syntheses reported in the literature.

Step Transformation Typical Yield (%)

1 L-Tyrosine → Tyr-OMe·HCl 90-95

2 Tyr-OMe·HCl → Z-Tyr-OMe 85-90

3 Z-Tyr-OMe → Z-Tyr(tbu)-OMe 70-80

4
Z-Tyr(tbu)-OMe → Z-Tyr(tbu)-

OH
80-90

Overall L-Tyrosine → Z-Tyr(tbu)-OH 48-61
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Applications in Research and Development
Z-Tyr(tbu)-OH is a valuable building block in the synthesis of peptides and peptidomimetics.

The Z-group is stable to the acidic conditions used to remove Boc protecting groups and can

be removed by catalytic hydrogenation. The tert-butyl ether is stable to a wide range of reaction

conditions but can be cleaved with strong acids such as trifluoroacetic acid. This orthogonal

protecting group strategy allows for the selective deprotection of the N-terminus and the side

chain, which is essential for the synthesis of complex peptides and for the introduction of

modifications at specific sites.

Conclusion
This technical guide has provided a detailed overview of the structure and synthesis of Z-
Tyr(tbu)-OH. The presented multi-step synthetic pathway, along with the experimental

protocols, offers a comprehensive resource for researchers and professionals in the fields of

peptide chemistry and drug development. The strategic use of protecting groups in Z-Tyr(tbu)-
OH makes it an indispensable tool for the construction of complex peptide-based molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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